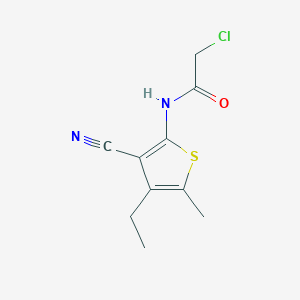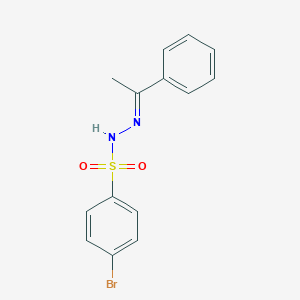![molecular formula C25H18Cl2N4O3 B448930 4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE](/img/structure/B448930.png)
4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and polymers . This particular compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and is often associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid to form an intermediate, which is then reacted with hydrazine to form the hydrazone derivative. This intermediate is further reacted with 4-formylbenzoic acid under acidic conditions to yield the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-Methylphenyl benzoate
- Ethyl benzoate
- Methyl benzoate
Uniqueness
4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE is unique due to the presence of the pyrazole ring and the dichlorobenzyl group, which confer specific chemical and biological properties. These structural features distinguish it from other similar esters, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H18Cl2N4O3 |
|---|---|
Molecular Weight |
493.3g/mol |
IUPAC Name |
[4-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H18Cl2N4O3/c26-20-9-8-19(22(27)14-20)16-31-13-12-23(30-31)24(32)29-28-15-17-6-10-21(11-7-17)34-25(33)18-4-2-1-3-5-18/h1-15H,16H2,(H,29,32)/b28-15+ |
InChI Key |
PKAXEHAZHMMDDX-RWPZCVJISA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({5-nitro-2-thienyl}methylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448850.png)

![2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B448852.png)

![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B448859.png)
![(2E)-N-(pentafluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B448861.png)
![Methyl 2-(1-{4-[(cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B448863.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448864.png)
![N'-[4-(diethylamino)benzylidene]-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448866.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448867.png)
![N'-[1-(4-bromophenyl)ethylidene]-3,4-dimethylbenzohydrazide](/img/structure/B448869.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-5-bromo-2-furohydrazide](/img/structure/B448872.png)
![N'-(2-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448873.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448876.png)
